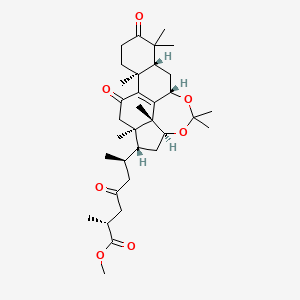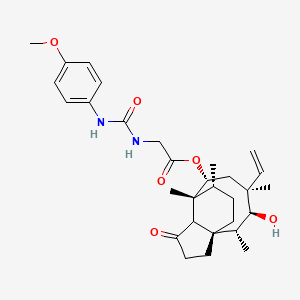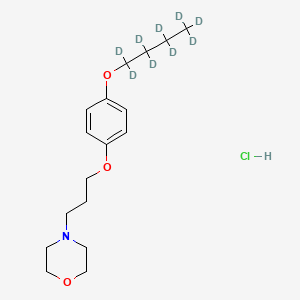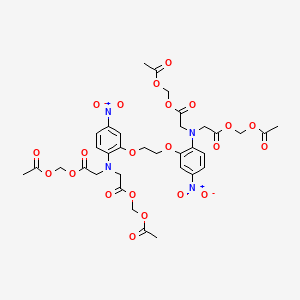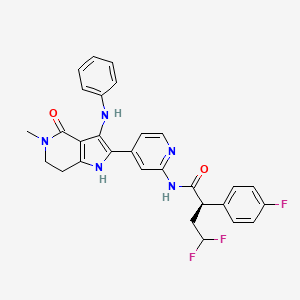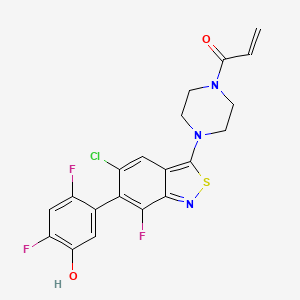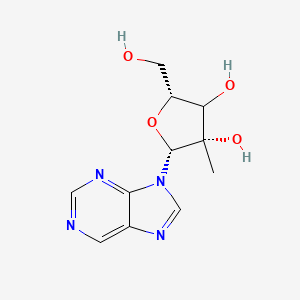
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has garnered significant interest due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine typically involves the reaction of purine derivatives with ribofuranosyl intermediates. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde as reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products are then isolated and purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purines and formyl-purines .
Wissenschaftliche Forschungsanwendungen
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antitumor properties and potential use in cancer treatment.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death). This compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine: Another purine nucleoside analogue with similar antitumor activity.
2-Amino-9-(β-D-ribofuranosyl)purine: A related compound with different substituents on the purine ring.
Uniqueness
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is unique due to its specific methyl group substitution, which enhances its stability and bioavailability compared to other nucleoside analogues. This structural modification also contributes to its potent antitumor activity .
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8?,10-,11+/m1/s1 |
InChI-Schlüssel |
HAUCHRMUNOHPHD-IKBIKEAHSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=CN=C32)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


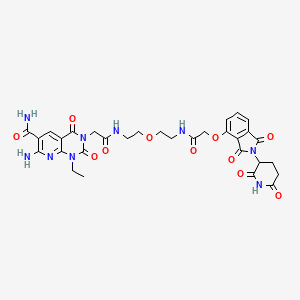
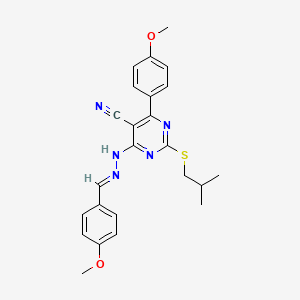
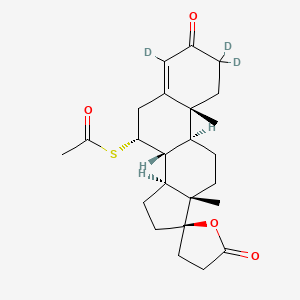
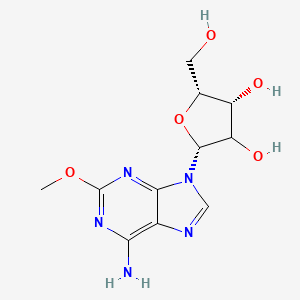
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
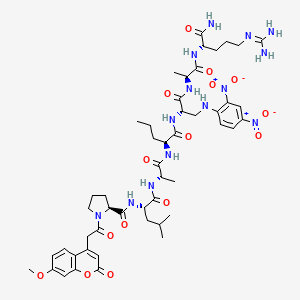
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

